
Thiourea, N-butyl-N'-(3-iodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-butyl-N’-(3-iodophenyl)- is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-butyl-N’-(3-iodophenyl)- typically involves the reaction of 3-iodoaniline with butyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Thiourea, N-butyl-N’-(3-iodophenyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar solvents like dimethylformamide or acetonitrile, with the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学的研究の応用
Thiourea, N-butyl-N’-(3-iodophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in certain cancer cell lines.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of Thiourea, N-butyl-N’-(3-iodophenyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can be useful in the treatment of hyperpigmentation disorders.
類似化合物との比較
Similar Compounds
Thiourea: The parent compound, which lacks the butyl and 3-iodophenyl substituents.
N,N’-Dibutylthiourea: Similar in structure but with two butyl groups instead of one butyl and one 3-iodophenyl group.
N-Phenylthiourea: Contains a phenyl group instead of the 3-iodophenyl group.
Uniqueness
Thiourea, N-butyl-N’-(3-iodophenyl)- is unique due to the presence of the 3-iodophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions and potentially more effective as an enzyme inhibitor compared to its analogs.
特性
CAS番号 |
53305-96-7 |
|---|---|
分子式 |
C11H15IN2S |
分子量 |
334.22 g/mol |
IUPAC名 |
1-butyl-3-(3-iodophenyl)thiourea |
InChI |
InChI=1S/C11H15IN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15) |
InChIキー |
XEFPBBQKXNREIS-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=S)NC1=CC(=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
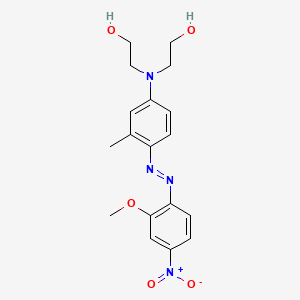

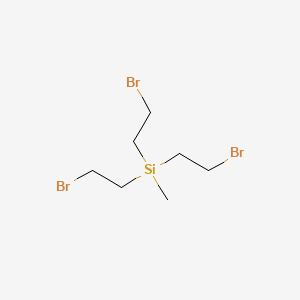
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
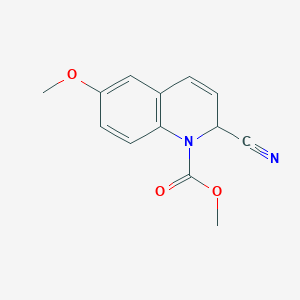
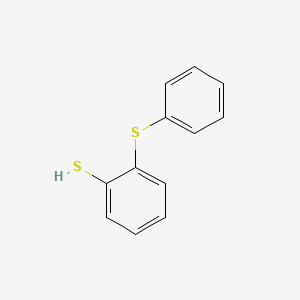
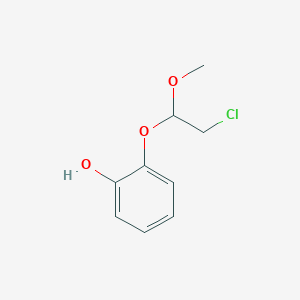
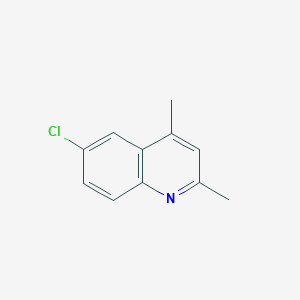
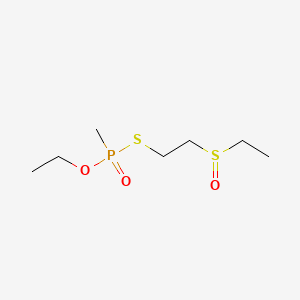
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
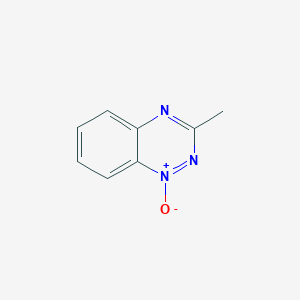
![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)
